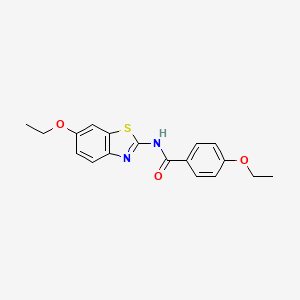![molecular formula C24H29N3O2 B2492649 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899727-43-6](/img/structure/B2492649.png)
2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals known for their complex molecular structures and potential for varied chemical reactions and properties. Research in this area often focuses on the synthesis of novel compounds with potential pharmacological activities or unique chemical properties.
Synthesis Analysis
The synthesis of related spiro compounds involves multi-step chemical reactions, including ring transformation and alkylation processes. For example, Kurasawa et al. (1988) described the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, highlighting the complexity and the potential for generating diverse molecular structures through such synthetic routes (Kurasawa et al., 1988).
Molecular Structure Analysis
The molecular structure of spiro compounds can vary significantly, with different configurations and substituents influencing the overall properties of the molecules. Crystallographic studies, such as those conducted by Karthikeyan et al. (2010), provide insights into the three-dimensional arrangement of atoms within these compounds and how intramolecular interactions, such as hydrogen bonding, influence their structure (Karthikeyan et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Potential in Neuropharmacology
A notable application of spiropiperidine compounds, which include structures similar to the chemical , is their role as highly potent and subtype selective σ-receptor ligands. Research by Maier and Wünsch (2002) highlighted the synthesis and investigation of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], revealing that systematic variations in the structure could significantly influence the affinity for σ1- and σ2-receptors. These receptors are critical in neuropharmacology and could be targeted for therapeutic purposes in various neurological conditions (Maier & Wünsch, 2002).
2. Inhibition of Acetyl-CoA Carboxylase
Spiropiperidine lactam derivatives, similar in structure to the compound , have been synthesized and identified as inhibitors of acetyl-CoA carboxylase (ACC). This enzyme plays a crucial role in fatty acid synthesis and metabolism. The research demonstrated a streamlined synthesis process and highlighted the potential of these compounds in modulating ACC activity, which could be significant in conditions related to metabolism and energy regulation (Huard et al., 2012).
3. Antimicrobial and Anti-inflammatory Properties
Compounds structurally related to 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. Research conducted by Mandzyuk et al. (2020) identified certain spiro derivatives with significant activity against S. aureus and notable anti-inflammatory effects, surpassing reference drugs like diclofenac. This implies the potential application of these compounds in creating new therapeutic agents for treating infections and inflammation-related conditions (Mandzyuk et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-26-15-13-24(14-16-26)27-22(20-7-5-6-8-23(20)29-24)17-21(25-27)18-9-11-19(12-10-18)28-4-2/h5-12,22H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMCMGBVUVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)
![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)

![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)
